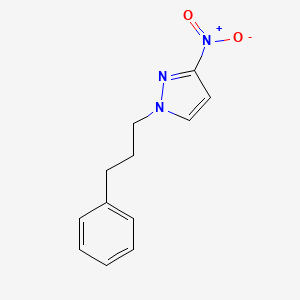![molecular formula C12H9F6N3 B6361830 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1240568-15-3](/img/structure/B6361830.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This specific compound is a part of a class of compounds that have been synthesized as potent growth inhibitors of drug-resistant bacteria .
Synthesis Analysis
The synthesis of such compounds involves the reaction of 3′,5′-bis (trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde . Further details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound, like other pyrazoles, consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the trifluoromethyl groups at the 3 and 5 positions of the phenyl ring is a key feature of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions as described above. The reactions of pyrazole derivatives are often influenced by their tautomeric and conformational preferences .Applications De Recherche Scientifique
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amineamine has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. It is also used as a catalyst in organic synthesis reactions, and as a reagent in analytical chemistry. In addition, it is used in the synthesis of nanoparticles, and has been used in the development of sensors and biosensors.
Mécanisme D'action
Target of Action
Related compounds with a 3,5-bis(trifluoromethyl)phenyl motif have been used extensively in promoting organic transformations . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif are known to activate substrates and stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Related compounds have shown potent growth inhibitory effects against planktonic gram-positive bacteria .
Action Environment
The efficacy of related compounds has been demonstrated in various environments, suggesting that they may be robust to a range of conditions .
Avantages Et Limitations Des Expériences En Laboratoire
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amineamine has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to handle and use in experiments. In addition, it is relatively inexpensive and easy to obtain. However, the compound is not soluble in water, and must be handled with care to avoid contamination.
Orientations Futures
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amineamine has a wide range of potential future applications. For example, it could be used in the development of new drugs and therapies for diseases such as Alzheimer’s and Parkinson’s. In addition, it could be used to develop new sensors and biosensors, as well as new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new materials and nanomaterials for use in a variety of applications.
Méthodes De Synthèse
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amineamine can be synthesized using several methods. One of the most common methods is the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 1-amino-4-methylpyridinium tetrafluoroborate in an aqueous medium. This reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, and yields 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amineamine as the product. Other methods of synthesis include the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 1-amino-4-methylpyridinium hydrobromide in an aqueous medium, and the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 1-amino-4-methylpyridinium hexafluorophosphate in an aqueous medium.
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. As with any chemical compound, appropriate safety measures should be taken when handling it. This includes wearing personal protective equipment and following standard laboratory safety protocols .
Propriétés
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6N3/c13-11(14,15)8-1-7(2-9(3-8)12(16,17)18)5-21-6-10(19)4-20-21/h1-4,6H,5,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQWNNKYCBONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)
![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)
![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)
![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)


